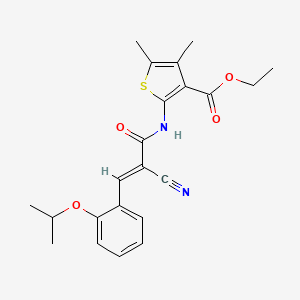

(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Beschreibung

Its structure features a thiophene core substituted with cyano, acrylamido, and 2-isopropoxyphenyl groups, which confer unique electronic and steric properties. The compound is synthesized via Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and 2-isopropoxybenzaldehyde, yielding high purity (72–94%) through recrystallization . This compound is part of a broader class of acrylamido-thiophene carboxylates studied for antioxidant and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-6-27-22(26)19-14(4)15(5)29-21(19)24-20(25)17(12-23)11-16-9-7-8-10-18(16)28-13(2)3/h7-11,13H,6H2,1-5H3,(H,24,25)/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNFJCLAVDQPSL-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

Introduction of the Acrylamide Group: The acrylamide group can be introduced through a Michael addition reaction, where an acrylamide derivative reacts with the thiophene ring.

Esterification: The ester functional group can be introduced through an esterification reaction involving an alcohol and a carboxylic acid derivative.

Final Coupling: The final step involves coupling the isopropoxyphenyl group with the cyano group to form the desired compound.

Industrial Production Methods

Industrial production of (E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester and acrylamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

This compound can undergo several types of chemical reactions, which are crucial for its applications:

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction : Reduction reactions can convert the cyano group into an amine group using lithium aluminum hydride or hydrogen gas with a palladium catalyst.

- Substitution : Nucleophilic substitution reactions can occur at the ester and acrylamide groups under basic or acidic conditions.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Amines or alcohols | Basic or acidic conditions |

Chemistry

In the field of chemistry, (E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it an essential intermediate in organic synthesis.

Medicine

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines due to its interaction with specific molecular targets. In vitro studies have shown promising results in reducing inflammation markers.

- Anticancer Properties : The compound exhibits significant anticancer activities against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Antioxidant Activity

The antioxidant properties of derivatives from this compound have been evaluated through various models:

- DPPH Radical Scavenging : The ability to reduce 1,1-diphenyl-2-picrylhydrazyl was assessed, showing significant scavenging activity.

- Nitric Oxide Scavenging : The compounds demonstrated effectiveness in scavenging nitric oxide radicals.

- Lipid Peroxidation Inhibition : The ability to inhibit ferric ion-induced lipid peroxidation was confirmed using rat brain homogenates.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of (E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate in various applications:

- Synthesis and Evaluation of Antioxidant and Anti-inflammatory Activities :

- Anticancer Research :

Wirkmechanismus

The mechanism of action of (E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Variations and Key Features

Impact of Substituents on Bioactivity

- Phenolic Groups (e.g., 3d, 3e): The 4-hydroxyphenyl group in 3d exhibits strong antioxidant activity (DPPH scavenging IC₅₀ ≈ 12 μM), attributed to hydrogen-bond donation and radical stabilization . The addition of a 3-methoxy group in 3e further enhances lipid peroxidation inhibition (89% at 100 μM) due to electron-donating effects .

- 2-Isopropoxyphenyl (Target Compound): The bulky isopropoxy group may reduce antioxidant efficacy compared to phenolic analogs but could improve metabolic stability by sterically hindering enzymatic degradation.

- non-halogenated analogs) .

Thiophene Core Modifications

- 4,5-Dimethylthiophene : The methyl groups increase steric hindrance, reducing ring flexibility but improving thermal stability (e.g., 3d melts at 298–300°C) .

- 4,5,6,7-Tetrahydrobenzo[b]thiophene: Saturation in Compound H introduces planarity, facilitating π-π stacking with biological targets and improving antioxidant activity (90% NO scavenging at 100 μM vs. 78% for dimethyl analogs) .

Biologische Aktivität

(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis of the Compound

The compound is synthesized through a multi-step process involving Knoevenagel condensation. The general synthetic route includes:

- Formation of the Thiophene Ring : A suitable diene reacts with a sulfur source to form the thiophene ring.

- Introduction of the Acrylamide Group : This involves a Michael addition reaction where an acrylamide derivative reacts with the thiophene.

- Esterification : The ester group is introduced via a reaction between an alcohol and a carboxylic acid derivative.

- Final Coupling : The isopropoxyphenyl group is coupled with the cyano group to yield the final product.

Antioxidant Activity

Research indicates that derivatives of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate exhibit notable antioxidant properties. In vitro studies evaluated their ability to scavenge free radicals using various models:

- DPPH Radical Scavenging : The ability to reduce 1,1-diphenyl-2-picrylhydrazyl was assessed, showing significant scavenging activity for certain derivatives.

- Nitric Oxide Scavenging : The compounds demonstrated effectiveness in scavenging nitric oxide radicals.

- Lipid Peroxidation Inhibition : The compounds were tested for their ability to inhibit ferric ion-induced lipid peroxidation in rat brain homogenates .

Anti-inflammatory Activity

Selected compounds from this series were evaluated for anti-inflammatory effects using the carrageenan-induced rat paw edema model. Results showed that some derivatives significantly reduced edema, indicating potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications on the phenyl ring and variations in substituents greatly influence biological activity. For instance:

- Compounds with hydroxyl or dimethylamino substitutions exhibited enhanced antioxidant and anti-inflammatory properties.

- The presence of the thiophene moiety was crucial for maintaining biological activity .

Study 1: Antileishmanial Activity

A study synthesized various thiophene derivatives and tested their antileishmanial activity against Leishmania major. One compound (designated as 5D) demonstrated potent activity with an EC50 value of 0.09 µM, attributed to reactive oxygen species (ROS) generation leading to parasite cell death . This highlights the potential of thiophene derivatives in treating parasitic infections.

Study 2: Tyrosinase Inhibition

Another study focused on (E)-2-cyano-3-(substituted phenyl)acrylamide analogs, which exhibited significant inhibition of mushroom tyrosinase, making them potential candidates for treating hyperpigmentation disorders. The binding affinity of these compounds was found to be comparable to that of kojic acid, a known tyrosinase inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.